molecular formula C14H18Cl2N2 B1472208 5-(Piperidin-4-yl)isoquinoline dihydrochloride CAS No. 1803587-27-0

5-(Piperidin-4-yl)isoquinoline dihydrochloride

Cat. No.: B1472208
CAS No.: 1803587-27-0
M. Wt: 285.2 g/mol
InChI Key: AIFIKOKPZKQZKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 5-(Piperidin-4-yl)isoquinoline dihydrochloride is 1S/C14H16N2.2ClH/c1-2-12-10-16-9-6-14 (12)13 (3-1)11-4-7-15-8-5-11;;/h1-3,6,9-11,15H,4-5,7-8H2;2*1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 285.21 g/mol . The compound is a powder and should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel compounds with the piperidinyl isoquinoline structure has been reported, emphasizing their potential as intermediates for further chemical transformations. For example, derivatives have been synthesized for structural studies and further chemical modifications (Paronikyan et al., 2016), indicating the versatility of such compounds in organic synthesis.

Potential Biological Activities

  • Compounds related to "5-(Piperidin-4-yl)isoquinoline dihydrochloride" have been evaluated for their antimicrobial activities. For instance, a series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines were synthesized and displayed promising activities against various bacterial and fungal strains, suggesting potential therapeutic applications (Zaki et al., 2019).

Crystal Structure Determinations

  • The crystal structures of certain compounds containing the piperidinyl isoquinoline moiety have been determined, providing insight into their molecular conformations and potential for interactions with biological targets. This structural information is crucial for the design of molecules with specific biological activities (Ullah et al., 2015).

Antidepressant and Antipsychotic Properties

  • Some derivatives have been synthesized and evaluated for their potential as central nervous system agents, displaying activities at various serotonin and dopamine receptors. These findings highlight the therapeutic potential of such compounds in treating psychiatric disorders (Zajdel et al., 2012).

Anticorrosion Applications

  • In a different application domain, derivatives of 8-hydroxyquinoline, structurally related to "this compound", have shown excellent anti-corrosion performance on mild steel in acidic media. This suggests potential industrial applications in protecting metals from corrosion (Douche et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.

Properties

IUPAC Name

5-piperidin-4-ylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11;;/h1-3,6,9-11,15H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFIKOKPZKQZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-4-yl)isoquinoline dihydrochloride
Reactant of Route 2
5-(Piperidin-4-yl)isoquinoline dihydrochloride
Reactant of Route 3
5-(Piperidin-4-yl)isoquinoline dihydrochloride
Reactant of Route 4
5-(Piperidin-4-yl)isoquinoline dihydrochloride
Reactant of Route 5
5-(Piperidin-4-yl)isoquinoline dihydrochloride
Reactant of Route 6
5-(Piperidin-4-yl)isoquinoline dihydrochloride

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